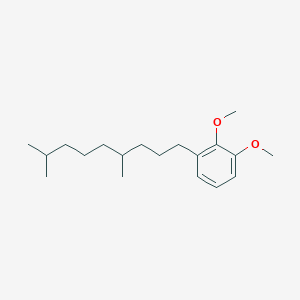
1-(4,8-Dimethyl-nonyl)-2,3-dimethoxy-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4,8-Dimethyl-nonyl)-2,3-dimethoxy-benzene” is a chemical compound with the molecular formula C21H36O . It is also known by other names such as “1-(8-METHOXY-4,8-DIMETHYLNONYL)-4-(1-METHYLETHYL)BENZENE”, “MV-678”, and "PRO-DRONE" .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C21H36O . The InChIKey for this compound is LTNBHNLTEGZRFB-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Novel Ligand Precursors and Cycloeliminations
The compound 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes, related to the core structure of interest, have been utilized in the development of novel ligand precursors through intramolecular cycloeliminations. This process leads to the selective formation of 1,5-dihydro-s-indacenes, showcasing a high yield and efficiency in synthesizing these ligands, which are pivotal in various chemical reactions and potential applications in materials science. The study demonstrates the influence of methyl groups on the central benzene ring in directing the regiospecific cycloeliminations, highlighting the compound's utility in synthesizing complex molecular architectures (Dahrouch et al., 2001).
Synthesis of Dimethoxy Phenethylamine
In another application, a synthetic route to produce 2,5-dimethoxy phenethylamine, related to the dimethoxy functionality present in the compound of interest, was developed. This process involves bromination and a series of reactions including Grignard reaction, hydroxyethylation, and esterification, showcasing the compound's role in synthesizing valuable chemical intermediates. Such intermediates have extensive industrial perspectives, especially in pharmaceuticals and organic materials (Lin Yuan-bin, 2007).
Copolymerization and Material Science
Novel trisubstituted ethylenes, including dimethyl and dimethoxy ring-substituted variants similar to the compound , have been prepared and copolymerized with styrene. These compounds illustrate the versatility of dimethoxy- and methyl-substituted benzenes in creating novel polymeric materials with potential applications in various fields, including coatings, adhesives, and advanced material sciences. The synthesis and characterization of these ethylenes provide insights into the development of new materials with tailored properties (Wasilewski et al., 2021).
Corrosion Inhibition
A study on spirocyclopropane derivatives, which share structural motifs with the compound , demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The presence of dimethoxy groups, similar to those in the compound of interest, was shown to enhance adsorption onto the metal surface, providing significant protection against corrosion. This application highlights the potential of such compounds in the field of corrosion protection and materials preservation, contributing to the development of more durable and long-lasting materials (Chafiq et al., 2020).
Eigenschaften
IUPAC Name |
1-(4,8-dimethylnonyl)-2,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-15(2)9-6-10-16(3)11-7-12-17-13-8-14-18(20-4)19(17)21-5/h8,13-16H,6-7,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYENCYXNCUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95%](/img/structure/B6339086.png)
![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)
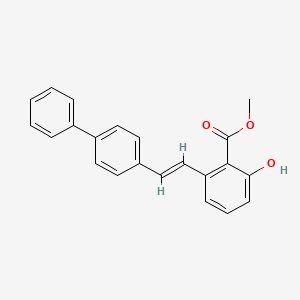
![2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339124.png)
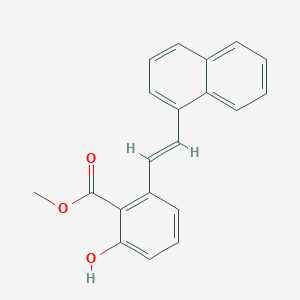

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339138.png)
![2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339145.png)
![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339149.png)
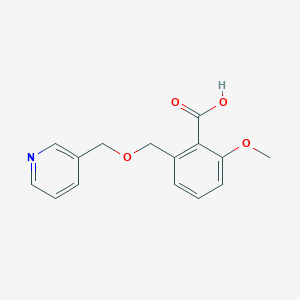
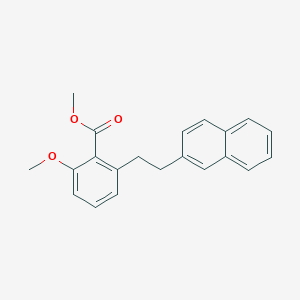
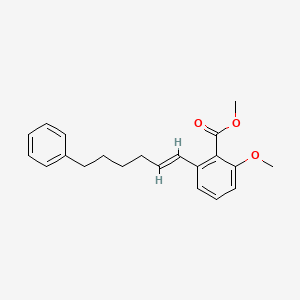
![4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride](/img/structure/B6339186.png)
